molecular formula C14H16N2O4 B3018373 5-Dimethoxymethyl-1-phenyl-1H-pyrazole-4-carboxylic acid methyl ester CAS No. 957947-49-8

5-Dimethoxymethyl-1-phenyl-1H-pyrazole-4-carboxylic acid methyl ester

Cat. No.: B3018373
CAS No.: 957947-49-8
M. Wt: 276.292
InChI Key: XPYDNOMIKFRCIG-UHFFFAOYSA-N
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Description

5-Dimethoxymethyl-1-phenyl-1H-pyrazole-4-carboxylic acid methyl ester is a chemical compound belonging to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a phenyl group, a carboxylic acid ester, and two methoxy groups attached to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Dimethoxymethyl-1-phenyl-1H-pyrazole-4-carboxylic acid methyl ester typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with β-diketones, followed by esterification. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization and esterification processes .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of cost-effective and environmentally friendly catalysts, such as Amberlyst-70, can also be employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Dimethoxymethyl-1-phenyl-1H-pyrazole-4-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

5-Dimethoxymethyl-1-phenyl-1H-pyrazole-4-carboxylic acid methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Dimethoxymethyl-1-phenyl-1H-pyrazole-4-carboxylic acid methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Dimethoxymethyl-1-phenyl-1H-pyrazole-4-carboxylic acid methyl ester is unique due to the presence of methoxy groups, which can influence its reactivity and biological activity. The specific arrangement of functional groups in this compound provides distinct properties that can be leveraged in various applications.

Properties

IUPAC Name

methyl 5-(dimethoxymethyl)-1-phenylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-18-13(17)11-9-15-16(10-7-5-4-6-8-10)12(11)14(19-2)20-3/h4-9,14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPYDNOMIKFRCIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=C(C=NN1C2=CC=CC=C2)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201325314
Record name methyl 5-(dimethoxymethyl)-1-phenylpyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201325314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730521
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

957947-49-8
Record name methyl 5-(dimethoxymethyl)-1-phenylpyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201325314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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